3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .
Scientific Research Applications
Synthesis and Biological Evaluation in Anticancer Research
- A study by Rahmouni et al. (2016) involved the synthesis of pyrazolopyrimidines derivatives, including a compound structurally related to the one you've mentioned. These compounds were evaluated for their anticancer and anti-5-lipoxygenase activities. A structure-activity relationship (SAR) was also discussed (Rahmouni et al., 2016).
Antimicrobial Properties
- El-sayed et al. (2017) explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including those with antimicrobial activities against various bacteria and fungi. Some synthesized compounds exhibited moderate to outstanding antimicrobial activity (El-sayed et al., 2017).
Development of Herbicidal Agents
- Luo et al. (2019) synthesized novel derivatives of pyrazolo[3,4-d]pyrimidin-4-one for evaluating their herbicidal activity. These compounds were tested against different plant species, showing significant inhibition activity (Luo et al., 2019).
Antiviral Research
- In 2020, Hebishy et al. described a route for synthesizing benzamide-based 5-aminopyrazoles and related derivatives. These compounds were tested for their anti-influenza A virus (H5N1) activity, showing significant antiviral activities (Hebishy et al., 2020).
BCR-ABL Kinase Inhibitor Development
- Hu et al. (2016) designed and synthesized pyrazolo[1,5-a]pyrimidin-6-yl-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL tyrosine kinase inhibitors. These were found to have good inhibitory activity against BCR-ABL1 kinase, a target in chronic myelogenous leukemia (Hu et al., 2016).
Future Directions
The study of pyrazolo[3,4-d]pyrimidines is an active area of research, with potential applications in medicinal chemistry . Future research could focus on the synthesis, characterization, and biological evaluation of “3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” and related compounds.
Mechanism of Action
Target of Action
It’s known that pyrazolo[3,4-d]pyrimidine derivatives, to which this compound belongs, have been widely recognized as desirable heterocycles for drug discovery, particularly in cancer therapy .
Mode of Action
It’s known that pyrazolo[3,4-d]pyrimidine derivatives have shown great potential as inhibitors of cyclin-dependent kinases (cdks) . CDKs are crucial enzymes that mediate their function by transferring the phosphoryl group from the gamma position of ATP, resulting in the phosphorylation of tyrosine residues in proteins .
Biochemical Pathways
It’s known that pyrazolo[3,4-d]pyrimidine derivatives have shown great potential as inhibitors of cyclin-dependent kinases (cdks) . CDKs play pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Result of Action
It’s known that pyrazolo[3,4-d]pyrimidine derivatives have shown significant antitumor activity against various cancer cell lines .
Properties
IUPAC Name |
3-bromo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O2/c19-13-6-4-5-12(9-13)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)14-7-2-1-3-8-14/h1-11H,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOQYGXBMJSKRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.